4-Nitro-4'-aminodiphenyl sulfone
Overview
Description
4-Nitro-4'-aminodiphenyl sulfone is an organic compound with the molecular formula C12H10N2O4S. It is characterized by the presence of a nitrophenylsulfonyl group attached to an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
This compound is an intermediate in the synthesis of the Dapsone metabolite
Mode of Action
It’s known that nitration and sulfonation are key processes in the action of aromatic compounds . Nitration introduces a nitro group (-NO2) into an organic compound, while sulfonation adds a sulfonic acid group (-SO3H). These processes can significantly alter the properties of the compound, including its reactivity and solubility .
Biochemical Pathways
The compound’s nitro and sulfonyl groups suggest it may be involved in nitration and sulfonation pathways . These pathways can have downstream effects on a variety of biological processes, including cellular metabolism and signal transduction .
Pharmacokinetics
The compound has a molecular weight of 278.28 , and it’s soluble in DMSO and methanol . Its melting point is between 155-157°C, and its predicted boiling point is 526.5±35.0 °C . These properties could influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
As an intermediate in the synthesis of the Dapsone metabolite , it may play a role in the therapeutic effects of Dapsone, which include anti-inflammatory and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4'-aminodiphenyl sulfone typically involves the nitration of aniline followed by sulfonylation. One common method includes the nitration of aniline to form 4-nitroaniline, which is then reacted with a sulfonyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4'-aminodiphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives and substituted sulfonyl compounds .
Scientific Research Applications
4-Nitro-4'-aminodiphenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar in structure but lacks the sulfonyl group.
4-Aminobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the nitro group.
4-Nitrobenzenesulfonyl chloride: Contains both the nitro and sulfonyl groups but lacks the aniline moiety.
Uniqueness
4-Nitro-4'-aminodiphenyl sulfone is unique due to the presence of both the nitrophenyl and sulfonyl groups attached to an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVYFFBWHBWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075162 | |
Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948-92-1 | |
Record name | 4-[(4-Nitrophenyl)sulfonyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-4'-aminodiphenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1948-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenyl)sulfonylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-((4-Nitrophenyl)sulfonyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE77AYQ4NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(4-Nitrophenylsulfonyl)aniline interact with Cytochrome P450 2C9 (CYP2C9), and what are the downstream effects?
A1: [] Replacing a single amino group in the CYP2C9 activator dapsone with a nitro group, resulting in 4-(4-Nitrophenylsulfonyl)aniline, leads to substantial inhibition of CYP2C9-mediated flurbiprofen 4'-hydroxylation. [] This suggests that the presence of the nitro group and the resulting electronic effects within the molecule significantly impact its interaction with CYP2C9 and alter its ability to activate the enzyme's metabolic activity on specific substrates.
A2: [] Studies utilizing various dapsone analogs revealed that a sulfone group directly linked to two benzene rings, each containing electron-donating groups at the para position, represents the most effective structure for CYP2C9 activation. [] The introduction of a nitro group in 4-(4-Nitrophenylsulfonyl)aniline, replacing an amino group in dapsone, alters the electronic properties of the molecule and disrupts this optimal configuration. This structural change contributes to the observed shift from CYP2C9 activation to inhibition, highlighting the importance of specific functional groups and their positioning in modulating the compound's interaction with the enzyme.
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